molecular formula C25H26N4OS B2672495 5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394229-52-8

5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2672495
CAS No.: 394229-52-8
M. Wt: 430.57
InChI Key: KREUQFUDMSHKKD-UHFFFAOYSA-N
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Description

5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C25H26N4OS and its molecular weight is 430.57. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Application: This compound has been studied for its inhibitory action against corrosion in mild steel, particularly in acidic environments. Its strong adsorption on the steel surface indicates its potential as a corrosion inhibitor. The compound's adsorption follows the Langmuir isotherm, involving both chemisorption and physisorption interactions, and it acts as a mixed-type inhibitor. A protective film formation on the metal surface was observed through SEM analysis (Boudjellal et al., 2020).

Crystal Structure Analysis

  • Application: The compound has been characterized through single-crystal X-ray diffraction studies, revealing insights into its crystal structure and molecular interactions. Important structural features like hydrogen bonding patterns and crystal packing have been elucidated through Hirshfeld surface analysis (Kumara et al., 2017).

Synthesis and Antimicrobial Activities

  • Application: The compound's derivatives have shown significant antimicrobial properties. Their synthesis and characterization through various spectroscopic techniques have led to the exploration of their antimicrobial activities, offering potential applications in the field of medicinal chemistry (Dangar, 2021).

Quantum Chemical Studies

  • Application: Quantum chemical methods have been employed to study the molecular structure and interactions of this compound. These studies provide insights into its electronic properties and potential applications in material science or as a pharmaceutical agent (Uzun, 2022).

Nonlinear Optical Properties

  • Application: The compound has been investigated for its nonlinear optical properties, which are significant in the development of optical materials. Experimental and theoretical studies reveal its potential in this domain, driven by the small energy gap between its frontier molecular orbitals (Tamer et al., 2015).

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4OS/c1-28(2)21-13-9-19(10-14-21)24-17-23(18-11-15-22(30-3)16-12-18)27-29(24)25(31)26-20-7-5-4-6-8-20/h4-16,24H,17H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUQFUDMSHKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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